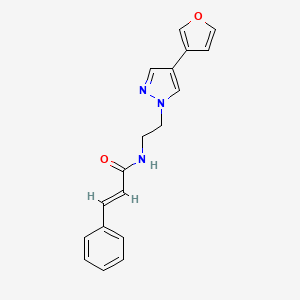

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(7-6-15-4-2-1-3-5-15)19-9-10-21-13-17(12-20-21)16-8-11-23-14-16/h1-8,11-14H,9-10H2,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICVQCXBKSEVQH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural or furfuryl alcohol.

Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The cinnamamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydropyrazole derivatives.

Substitution: Brominated or nitrated derivatives of the cinnamamide moiety.

Scientific Research Applications

Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the cinnamamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

Key Observations :

Substituent Effects on Physical Properties: Chloro and cyano groups (e.g., 3a, 3d in ) increase melting points (133–183°C) due to enhanced dipole interactions and molecular rigidity . The target compound’s furan group, being less polar, may lower its melting point relative to halogenated analogs. Fluorinated derivatives (e.g., ) exhibit higher molecular weights and melting points (~175°C), attributed to strong C–F dipole interactions and aromatic stacking .

Synthetic Yields :

- Pyrazole-amide derivatives synthesized via EDCI/HOBt coupling () achieve moderate-to-high yields (60–71%), while triazole-pyrimidine hybrids () show lower yields (30%), likely due to steric hindrance from the cyclopropyl group .

Spectral Signatures :

- The cinnamamide moiety in the target compound would display characteristic $^1$H-NMR signals for the α,β-unsaturated system (δ ~6.3–7.8 ppm) and an amide proton (δ ~8–10 ppm), comparable to the acetamide proton in 2e (δ 12.88 ppm, DMSO-d₆) .

- IR spectra of amide-containing analogs (e.g., 3a , 2e ) show C=O stretches near 1636–1640 cm⁻¹, consistent with the target’s expected profile .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C20H19N5O2, with a molecular weight of 361.405 g/mol. The compound's structure is characterized by:

- Furan ring : Enhances interaction with biological targets.

- Pyrazole moiety : Known for diverse biological activities.

- Cinnamamide backbone : Associated with various pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that cinnamic acid derivatives can possess antibacterial and antifungal properties. For instance, derivatives have been evaluated for their inhibitory effects against Mycobacterium marinum and other pathogens, demonstrating significant antimicrobial efficacy .

- Anti-inflammatory Effects : Cinnamic acid derivatives are noted for their anti-inflammatory properties, which may be relevant in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. Research has highlighted that related compounds can inhibit cancer cell proliferation and migration, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

The biological activity of this compound is likely mediated through various mechanisms:

- Enzyme Inhibition : Compounds containing pyrazole and furan rings may inhibit specific enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases, leading to reduced inflammation and tumor growth.

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, modulating their functions and contributing to therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These studies report:

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Korosec et al. | Cinnamic acid derivatives | Antifungal | IC50 = 64 µM against M. marinum |

| Lima et al. | Various cinnamic derivatives | Antimetastatic | 86% cell migration suppression at 100 µmol/L |

| PMC7460980 | N-benzyl cinnamamide | Antimicrobial | Greater efficacy than α-resorcylic acid |

Case Studies

Several case studies highlight the efficacy of cinnamic acid derivatives:

- Antimicrobial Efficacy : A study demonstrated that N-benzyl cinnamamide significantly reduced biofilm formation in Vibrio harveyi, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research on related compounds showed promising cytotoxic effects against various cancer cell lines, indicating the potential for therapeutic applications in oncology .

- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.